An In-depth Technical Guide on the Mechanism of Action of RN-1747 on TRPV4 Channels
An In-depth Technical Guide on the Mechanism of Action of RN-1747 on TRPV4 Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a polymodal, non-selective cation channel implicated in a wide array of physiological processes, including mechanosensation, osmosensation, and temperature sensing. Its involvement in various pathologies has made it a significant target for therapeutic intervention. RN-1747 has been identified as a selective agonist of the TRPV4 channel and serves as a critical tool for elucidating the channel's function and its role in downstream signaling pathways. This technical guide provides a comprehensive overview of the mechanism of action of RN-1747 on TRPV4 channels, detailing its effects on channel activation, downstream signaling, and methodologies for its study.
Core Mechanism of Action of RN-1747 on TRPV4
RN-1747 is a potent and selective agonist of the TRPV4 channel. Its primary mechanism of action is to bind to the channel and induce a conformational change that leads to channel opening, resulting in an influx of cations, primarily Ca2+, into the cell.
Molecular Interaction and Binding Site
The precise binding site of RN-1747 on the TRPV4 channel has not yet been fully elucidated by co-crystallography or cryo-electron microscopy (cryo-EM). However, mutagenesis studies suggest that its binding site is distinct from that of other well-characterized TRPV4 agonists, such as 4α-phorbol 12,13-didecanoate (4α-PDD) and GSK1016790A, which bind to a pocket involving the S1-S4 transmembrane domains. While the exact residues interacting with RN-1747 remain to be identified, its unique binding mode may offer opportunities for the development of highly specific TRPV4 modulators.
Channel Gating and Ion Permeation
Upon binding of RN-1747, the TRPV4 channel undergoes a conformational change that opens the ion permeation pathway. Cryo-EM studies of TRPV4 in complex with the agonist 4α-PDD have revealed significant rearrangements in the transmembrane helices, particularly the S6 helix which forms the channel gate. It is hypothesized that RN-1747 induces a similar, though likely not identical, series of conformational changes, leading to the opening of the channel pore and allowing the influx of cations down their electrochemical gradient. This influx of Ca2+ is a critical event that initiates a cascade of downstream signaling events.
Quantitative Data on RN-1747 Activity
The following tables summarize the available quantitative data for RN-1747, providing key parameters for its activity on TRPV4 channels from different species.
| Parameter | Species | Value | Reference |
| EC50 (hTRPV4) | Human | 0.77 µM | [1][2][3] |
| EC50 (mTRPV4) | Mouse | 4.0 µM | [1][2][3] |
| EC50 (rTRPV4) | Rat | 4.1 µM | [1][2][3] |
| Target | Activity | IC50 | Reference |
| TRPM8 | Antagonist | 4 µM | [1][2][3] |
| TRPV1 | No significant activity | >100 µM | [4] |
| TRPV3 | No significant activity | >30 µM | [4] |
Downstream Signaling Pathways Activated by RN-1747
The influx of Ca2+ through TRPV4 channels activated by RN-1747 triggers a multitude of downstream signaling cascades that are crucial for various cellular responses.
Phospholipase C (PLC), Protein Kinase C (PKC), and Phosphoinositide 3-Kinase (PI3K) Pathways
Activation of TRPV4 leads to a localized increase in intracellular Ca2+, which can activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, along with Ca2+, activates protein kinase C (PKC). Furthermore, TRPV4 activation has been linked to the activation of the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, which is involved in cell survival and proliferation. Phosphorylation of TRPV4 by PKC and PKA has been shown to enhance channel activity.[5][6][7]
Figure 1. Activation of PLC, PKC, and PI3K pathways by RN-1747-mediated TRPV4 activation.
Calcineurin-NFAT Signaling Pathway
The sustained increase in intracellular Ca2+ following TRPV4 activation can activate the calmodulin-dependent phosphatase, calcineurin. Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its translocation to the nucleus where it acts as a transcription factor to regulate the expression of genes involved in cell differentiation and immune responses.[8][9][10][11][12]
Figure 2. The Calcineurin-NFAT signaling pathway activated by TRPV4.
RhoA Signaling Pathway
TRPV4 activation and the subsequent Ca2+ influx can also modulate the activity of the small GTPase RhoA. RhoA is a key regulator of the actin cytoskeleton and is involved in processes such as cell migration, adhesion, and contraction. The activation of RhoA downstream of TRPV4 can have significant effects on cell morphology and motility.[13][14][15][16][17]
Figure 3. Activation of the RhoA signaling pathway downstream of TRPV4.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible study of RN-1747's effects on TRPV4. Below are representative protocols for key experiments.
Calcium Imaging using Fura-2 AM
This protocol allows for the ratiometric measurement of intracellular calcium concentration ([Ca2+]i) in response to TRPV4 activation by RN-1747.
Materials:
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HEK293 cells stably expressing human TRPV4 (or other suitable cell line)
-
Glass-bottom culture dishes
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
RN-1747 stock solution (in DMSO)
-
Ionomycin
-
EGTA
-
Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm, and an emission filter around 510 nm.
Procedure:
-
Cell Preparation: Plate TRPV4-expressing HEK293 cells onto glass-bottom dishes and grow to 70-80% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells in the loading buffer for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells in fresh HBSS for a further 30 minutes to allow for complete de-esterification of the dye.
-
-
Imaging:
-
Mount the dish on the stage of the fluorescence microscope.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.
-
Add RN-1747 to the desired final concentration and continuously record the fluorescence changes.
-
At the end of the experiment, add ionomycin (e.g., 5 µM) to obtain the maximum fluorescence ratio (Rmax), followed by the addition of EGTA (e.g., 10 mM) to chelate Ca2+ and obtain the minimum fluorescence ratio (Rmin).
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) for each time point.
-
Convert the ratio values to [Ca2+]i using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max), where Kd is the dissociation constant of Fura-2 for Ca2+.
-
Figure 4. Experimental workflow for calcium imaging with Fura-2 AM.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording TRPV4-mediated currents in response to RN-1747.[18][19][20][21][22]
Materials:
-
TRPV4-expressing cells
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Intracellular solution (in mM): 140 KCl, 5 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2 with KOH.
-
RN-1747 stock solution (in DMSO)
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.
-
Obtain a stable baseline recording.
-
Perfuse the cell with the extracellular solution containing the desired concentration of RN-1747.
-
Record the changes in current in response to the agonist.
-
-
Data Analysis:
-
Measure the current amplitude at specific voltages (e.g., +80 mV and -80 mV).
-
Construct current-voltage (I-V) relationship curves before and after the application of RN-1747.
-
Analyze changes in current density (pA/pF) to account for variations in cell size.
-
Figure 5. Workflow for whole-cell patch-clamp recording of TRPV4 currents.
Conclusion
RN-1747 is a valuable pharmacological tool for the investigation of TRPV4 channel function. Its selective agonistic activity allows for the precise interrogation of the channel's role in cellular physiology and pathology. While its exact binding site and the full extent of the conformational changes it induces are still under investigation, the downstream signaling pathways activated by RN-1747 are becoming increasingly clear. The experimental protocols provided in this guide offer a starting point for researchers to further explore the intricate mechanisms of TRPV4 activation by RN-1747 and its consequences on cellular function. Future studies, including high-resolution structural analysis of the RN-1747-TRPV4 complex and detailed characterization of its effects on a wider range of downstream signaling molecules, will undoubtedly provide a more complete understanding of this important ion channel and its modulation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RN 1747 | Hello Bio [hellobio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Phosphorylation of distal C-terminal residues promotes TRPV4 channel activation in response to arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 7. Transient receptor potential vanilloid 4 (TRPV4) activation by arachidonic acid requires protein kinase A–mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting the Calcineurin-NFAT (Nuclear Factor of Activated T Cells) Signaling Pathway with a Regulator of Calcineurin-derived Peptide without Affecting General Calcineurin Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting the calcineurin-NFAT (nuclear factor of activated T cells) signaling pathway with a regulator of calcineurin-derived peptide without affecting general calcineurin phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcineurin-independent NFATc1 signaling is essential for survival of Burkitt lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RCAN1.4 suppresses the osteosarcoma growth and metastasis via interfering with the calcineurin/NFAT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The calcineurin-NFAT pathway negatively regulates megakaryopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of RhoA by Lysophosphatidic Acid and Gα12/13 Subunits in Neuronal Cells: Induction of Neurite Retraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation Mechanism of RhoA Caused by Constitutively Activating Mutations G14V and Q63L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Direct activation of RhoA by reactive oxygen species requires a redox-sensitive motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. RhoA effector mutants reveal distinct effector pathways for cytoskeletal reorganization, SRF activation and transformation | The EMBO Journal [link.springer.com]
- 17. Quantitation of RhoA activation: differential binding to downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Whole Cell Patch Clamp Protocol [protocols.io]
- 19. Patch clamp studies on TRPV4-dependent hemichannel activation in lens epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Patch clamp studies on TRPV4-dependent hemichannel activation in lens epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. axolbio.com [axolbio.com]
